molecular formula C21H23N3O3S2 B2503830 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 887222-86-8

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2503830
CAS No.: 887222-86-8
M. Wt: 429.55
InChI Key: MNUDLAZOFVNJAC-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole moiety, a thienopyridine core, and an ethyl ester functional group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the benzothiazole group and the ethyl ester functional group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: can be compared with other heterocyclic compounds featuring benzothiazole and thienopyridine cores.

    Unique Features: Its unique combination of functional groups and structural elements may confer distinct chemical and biological properties compared to similar compounds.

List of Similar Compounds

  • Benzothiazole derivatives
  • Thienopyridine derivatives
  • Ethyl ester derivatives

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12(2)3)17(13)19-22-14-7-5-6-8-15(14)28-19/h5-8,12H,4,9-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUDLAZOFVNJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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